
Irampanel
Descripción general
Descripción
Irampanel, también conocido por su nombre en código BIIR-561, es un compuesto que actúa como un antagonista dual no competitivo del receptor AMPA y un bloqueador de los canales de sodio neuronales sensibles al voltaje . Inicialmente fue desarrollado por Boehringer Ingelheim para el tratamiento del accidente cerebrovascular agudo y la isquemia cerebral, pero nunca completó los ensayos clínicos para estas indicaciones . This compound también se probó para el tratamiento de la epilepsia y el dolor, pero estas indicaciones se abandonaron, y el fármaco nunca se comercializó .
Métodos De Preparación
La síntesis de Irampanel implica varios pasos, comenzando con la preparación del anillo oxadiazol. La ruta sintética normalmente implica la reacción de un derivado de fenilhidrazina con un derivado de ácido carboxílico adecuado para formar el anillo oxadiazol . Las condiciones de reacción a menudo incluyen el uso de un agente deshidratante como oxicloruro de fósforo (POCl3) o cloruro de tionilo (SOCl2) para facilitar el proceso de ciclización
Análisis De Reacciones Químicas
Irampanel se somete a varios tipos de reacciones químicas, que incluyen:
Aplicaciones Científicas De Investigación
Efficacy and Safety
Irampanel has been extensively studied as an adjunctive therapy in patients with refractory epilepsy. A multicenter observational study involving 1,121 patients demonstrated significant efficacy, with a median reduction in seizure frequency of 75% at 12 months and a retention rate of approximately 49.5% at 24 months . The study highlighted that:
- Seizure Freedom : About 35.3% of patients achieved complete seizure freedom after one year.
- Tolerability : The drug was generally well tolerated, with adverse events consistent with known safety profiles.
Real-World Evidence
The ESPRITE study focused on real-world data from Indian patients, emphasizing the need for next-generation antiseizure medications that can be optimized for diverse patient populations . This observational study revealed:
- Patient Demographics : Inclusion of a broader demographic compared to traditional clinical trials.
- Efficacy Outcomes : Similar efficacy outcomes to those observed in controlled clinical trials.
Comparative Data Tables
Stroke
This compound's neuroprotective properties are being explored in stroke management. Early-phase trials have indicated that it may reduce ischemia-induced damage and improve outcomes following cerebral ischemia . A notable finding from preclinical studies showed a significant reduction in mortality rates associated with global ischemia when treated with this compound.
Other Neurological Disorders
Research is ongoing into the potential applications of this compound in other neurological conditions, including chronic pain syndromes and neurodegenerative diseases, although these applications remain largely exploratory at this stage.
Case Study: Efficacy in Treatment-Resistant Epilepsy
A retrospective analysis involving patients who were resistant to multiple antiseizure medications showed that after initiating treatment with this compound, many experienced substantial improvements in seizure control and quality of life metrics over a follow-up period of two years.
Case Study: Tolerability Profile
In another observational study, patients reported manageable side effects primarily related to dizziness and fatigue, which were consistent across various demographics and did not lead to significant discontinuation rates.
Mecanismo De Acción
Irampanel ejerce sus efectos actuando como un antagonista dual no competitivo del receptor AMPA y un bloqueador de los canales de sodio neuronales sensibles al voltaje . El receptor AMPA es un tipo de receptor ionótropo de glutamato que media la transmisión sináptica rápida en el sistema nervioso central . Al bloquear este receptor, this compound reduce la neurotransmisión excitatoria, lo que puede ayudar a proteger a las neuronas de la excitotoxicidad . Además, al bloquear los canales de sodio sensibles al voltaje, this compound reduce la excitabilidad neuronal, contribuyendo aún más a sus efectos neuroprotectores .
Comparación Con Compuestos Similares
Irampanel es similar a otros antagonistas del receptor AMPA y bloqueadores de los canales de sodio, como Perampanel y Topiramato . this compound es único en el sentido de que actúa como un antagonista dual, dirigido tanto al receptor AMPA como a los canales de sodio . Este mecanismo de acción dual lo distingue de otros compuestos que normalmente solo se dirigen a una de estas vías .
Compuestos similares
Actividad Biológica
Irampanel, also known as perampanel, is a non-competitive antagonist of the AMPA receptor, primarily used as an adjunctive treatment for epilepsy. Its biological activity encompasses various pharmacological effects, including modulation of neurotransmitter release, impact on seizure control, and potential effects on motor coordination and cardiovascular function. This article reviews the biological activity of this compound based on diverse sources, including clinical studies, pharmacological assessments, and safety profiles.
This compound selectively inhibits AMPA-type glutamate receptors, which are crucial in mediating excitatory synaptic transmission in the central nervous system (CNS). By blocking these receptors, this compound reduces excitatory neurotransmission, thus contributing to its anticonvulsant properties. Studies indicate that this compound does not significantly bind to other receptor types or transporters at clinically relevant concentrations, highlighting its selectivity for AMPA receptors .
Binding Affinity and Selectivity
This compound exhibits a low binding affinity for various receptors beyond AMPA, with notable findings including:
- Weak binding to melatonin receptors (MT1) and adenosine receptors (A1, A2A, A3) at higher concentrations (10 µg/mL).
- No significant binding to 86 tested receptor channels and transporters at lower concentrations (1 µg/mL) .
Efficacy in Seizure Management
Clinical trials have demonstrated that this compound is effective in reducing seizure frequency in patients with focal epilepsy. A multicenter observational study involving 503 patients reported a retention rate of 89% at 12 months, with significant reductions in seizure frequency observed over time:
Time Point | Median Seizure Frequency (per 28 days) | Percentage Reduction |
---|---|---|
Baseline | 1.84 | - |
Visit 1 | 0.77 | -64% |
Visit 2 | 0.10 | -99% |
Visit 3 | 0.07 | -99% |
The study also noted a high responder rate for sustained seizure freedom across multiple visits .
Safety and Tolerability
This compound is generally well-tolerated, with treatment-emergent adverse events occurring in approximately 25% of patients. The most common adverse events included:
Adverse Event | Visit 1 (n=481) | Visit 2 (n=288) | Visit 3 (n=114) |
---|---|---|---|
Drowsiness | 14% | 15% | 17% |
Dizziness/Vertigo | 31% | 20% | 22% |
Irritability/Nervousness/Insomnia | 36% | 39% | 39% |
Serious Adverse Events | 5.1% | 14% | 0 |
These findings indicate that while adverse events are present, they are less frequent than in randomized controlled trials .
Case Studies and Real-World Evidence
Several case studies have reinforced the efficacy and safety profile of this compound in real-world settings. For instance, a retrospective analysis showed that patients who initiated this compound as an early add-on therapy experienced higher rates of early seizure freedom compared to those who started it later in their treatment regimen .
Propiedades
Número CAS |
206260-33-5 |
---|---|
Fórmula molecular |
C18H19N3O2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
Clave InChI |
QZULPCPLWGCGSL-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
SMILES canónico |
CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Apariencia |
Solid powder |
Key on ui other cas no. |
206260-33-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BIIR 561 CL BIIR-561CL dimethyl-(2-(2-(3-phenyl-(1,2,4)oxadiazol-5-yl)phenoxy)ethyl)amine hydrochloride irampanel |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.